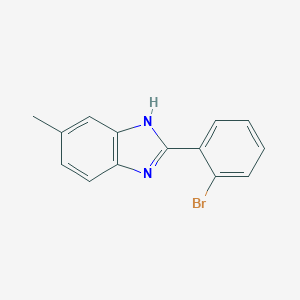

2-(2-bromophenyl)-5-methyl-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

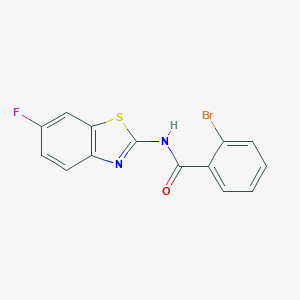

The compound “2-(2-bromophenyl)-5-methyl-1H-benzimidazole” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzimidazole core with a bromophenyl group at the 2-position and a methyl group at the 5-position . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as cross-coupling reactions and catalysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds have properties such as a certain molecular weight, boiling point, and melting point .Aplicaciones Científicas De Investigación

Antihypertensive Activity

2-(2-bromophenyl)-5-methyl-1H-benzimidazole derivatives have been explored for their antihypertensive properties. For instance, a study synthesized derivatives that showed potent hypertensive effects, suggesting potential applications in managing hypertension. The synthesized compounds were identified using various spectroscopic techniques and tested for antihypertensive activity, highlighting their potential in medical research (Sharma, Kohli, & Sharma, 2010).

Corrosion Inhibition

This compound has been studied as a corrosion inhibitor for alloys. In one study, 2-(2-bromophenyl)-1-methyl-1H-benzimidazole was investigated for its efficacy in preventing corrosion of Cu-Ni alloys in acidic environments. The research demonstrated its potential as a low-toxic candidate for acid corrosion inhibitors in industrial applications (Onyeachu et al., 2020).

Surface Protective Applications

The compound's interaction with metal surfaces has been the subject of research due to its importance in surface protection. Studies have assessed its corrosion inhibition behavior on mild steel, revealing its potential in industrial processes like oil well acidizing for steel protection (Obot, Madhankumar, Umoren, & Gasem, 2015).

Crystal Structure and Synthesis

The crystal structure and synthesis of benzimidazole compounds, including derivatives like this compound, have been extensively studied. These investigations are crucial for understanding the molecular and crystal structures for potential applications in drug design and development (Hranjec, Pavlović, & Karminski-Zamola, 2009).

Antifungal Activities

Benzimidazole derivatives, including this compound, have been synthesized and evaluated for their antifungal activities. Such studies contribute to the development of new fungicides and have implications in the field of agriculture and medicine (Ahmadi & Nahri-Niknafs, 2011).

Antioxidant Activity

Research into the antioxidant properties of 2-methyl benzimidazole derivatives has highlighted their potential in the medicinal industry. These compounds have been screened for antioxidant activity, showing relevance to health and pharmaceutical applications (Saini, Dhiman, Mittal, & Kumar, 2016).

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with “2-(2-bromophenyl)-5-methyl-1H-benzimidazole” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures. For example, one should wear personal protective equipment, ensure adequate ventilation, and avoid contact with the skin, eyes, and clothing .

Direcciones Futuras

The future directions for research on “2-(2-bromophenyl)-5-methyl-1H-benzimidazole” could involve exploring its potential uses in various fields such as medicinal chemistry, polymer science, or optoelectronics materials . Further studies could also investigate its synthesis, properties, and mechanism of action in more detail.

Propiedades

IUPAC Name |

2-(2-bromophenyl)-6-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c1-9-6-7-12-13(8-9)17-14(16-12)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGRSMBWSHHCBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B368873.png)

![N-{3-[2-(2-chlorophenoxy)acetamido]phenyl}benzamide](/img/structure/B368879.png)

![4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B368882.png)

![N-(4-{[(2-thienylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B368888.png)

![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B368897.png)

![Methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B368938.png)

![4-bromo-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B368943.png)

![3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-naphthol](/img/structure/B368954.png)